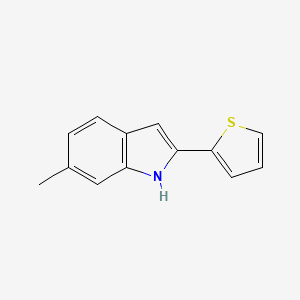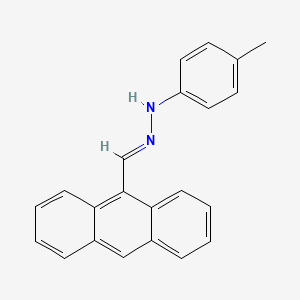![molecular formula C20H19N9O5 B11553593 4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11553593.png)
4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, nitrophenyl groups, and a triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Attachment of Nitrophenyl Groups: The nitrophenyl groups are attached through electrophilic aromatic substitution reactions.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by the condensation of hydrazine derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl groups, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Functionalized triazine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions due to its unique structure.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biochemical pathways.
Drug Development: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Medicine
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.
Therapeutic Agents: Research is ongoing to explore its use as a therapeutic agent in treating various medical conditions.
Industry
Polymer Synthesis: The compound is used in the synthesis of polymers with specific characteristics.
Agriculture: It is explored for its potential use in agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage.
4-(MORPHOLIN-4-YL)-N-(2-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Has a different substitution pattern on the phenyl ring.
Uniqueness
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is unique due to the presence of both nitrophenyl groups and the hydrazone linkage, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H19N9O5 |
|---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
6-morpholin-4-yl-4-N-(3-nitrophenyl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19N9O5/c30-28(31)16-6-3-5-15(12-16)22-18-23-19(25-20(24-18)27-8-10-34-11-9-27)26-21-13-14-4-1-2-7-17(14)29(32)33/h1-7,12-13H,8-11H2,(H2,22,23,24,25,26)/b21-13+ |
Clé InChI |
AMHDOKIGBDGPST-FYJGNVAPSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])NC4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])NC4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(phenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11553525.png)

![3-Fluoro-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11553534.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B11553540.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553546.png)
![(5Z)-3-{[(3-fluorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11553548.png)
![N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B11553558.png)

![2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate](/img/structure/B11553565.png)
![2-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl benzenesulfonate](/img/structure/B11553573.png)
![4-(decyloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11553580.png)
![1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-methylphenyl)propan-1-one](/img/structure/B11553582.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11553598.png)
![2-chloro-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11553602.png)
